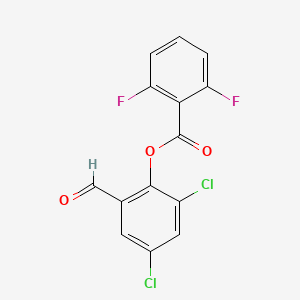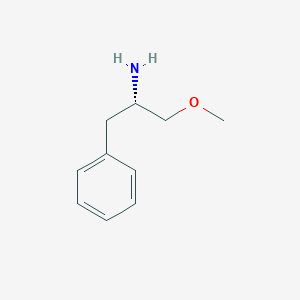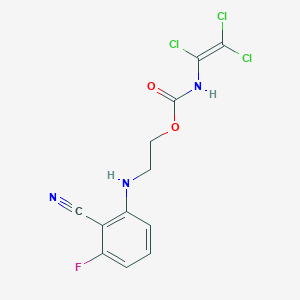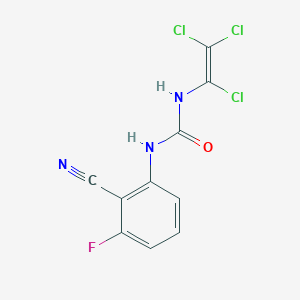![molecular formula C12H9BrClF3N2 B3042624 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide CAS No. 648427-34-3](/img/structure/B3042624.png)
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide
Descripción general
Descripción
Synthesis Analysis
The synthesis of this compound involves the reaction between 2-(4-hydroxyphenoxy)propionic acid and 3-chloro-2,5-bis(trifluoromethyl)pyridine in dimethyl sulfoxide (DMSO) as the solvent .
Molecular Structure Analysis
The molecular formula of 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide is C14H11ClF3N3O2. It contains a pyridine ring substituted with chlorine and trifluoromethyl groups. The bromide ion is associated with the positively charged pyridinium moiety .
Physical And Chemical Properties Analysis
- Safety Information : It is classified as a flammable liquid and an eye and skin irritant. Proper precautions should be taken during handling .
Aplicaciones Científicas De Investigación
Agrochemicals and Crop Protection
Trifluoromethylpyridines (TFMPs) serve as key structural motifs in active agrochemical ingredients. Specifically, 1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide and its derivatives play a crucial role in protecting crops from pests. The introduction of fluazifop-butyl, the first TFMP derivative, revolutionized crop protection. Over 20 new TFMP-containing agrochemicals have since acquired ISO common names. The unique combination of the fluorine atom’s physicochemical properties and the pyridine moiety contributes to their efficacy .
Pharmaceuticals
Several TFMP derivatives have made their mark in the pharmaceutical industry. Five pharmaceutical products containing the TFMP moiety have received market approval, and numerous candidates are undergoing clinical trials. The distinctive properties of TFMP derivatives, arising from the fluorine-pyridine combination, contribute to their biological activities. Expect novel applications to emerge in this field .
Antibacterial Agents
Researchers have explored TFMP derivatives as potential antibacterial agents. Targeting both AcpS-PPTase and Sfp-PPTase enzymes simultaneously is crucial for effective bacterial proliferation control. While some AcpS-PPTase-specific compounds showed limited antibacterial activity, understanding the interplay between these enzymes remains essential for developing viable antibacterial agents .
Organic Synthesis
3-Chloro-5-(trifluoromethyl)pyridin-2-ol: is a commonly used reagent in organic synthesis. Its fluoro-substituted nature allows it to participate in alkylation and chlorination reactions. Researchers leverage this compound extensively in drug synthesis, pesticide development, and material chemistry .
Functional Materials
The fluorine-containing pyridine structure of TFMP derivatives contributes to their superior pest control properties compared to traditional phenyl-containing insecticides. These compounds find applications in functional materials, especially those requiring targeted pest management .
Chemical Intermediates
TFMP derivatives serve as valuable intermediates in chemical synthesis. For instance, the synthesis of fluazifop involves obtaining 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) in good yield via a simple one-step reaction. Such intermediates play a pivotal role in constructing complex molecules .
Mecanismo De Acción
Target of Action
It is thought to act by affecting spectrin-like proteins in the cytoskeleton of oomycetes .
Mode of Action
It is believed to interact with its targets, possibly spectrin-like proteins, leading to changes in the cytoskeleton of oomycetes . This interaction could disrupt the normal functioning of these organisms, thereby inhibiting their growth .
Biochemical Pathways
It is suggested that the compound’s interaction with spectrin-like proteins could disrupt various cellular processes in oomycetes . This disruption could affect the motility of zoospores, the germination of cysts, the growth of the mycelium, and sporulation .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with spectrin-like proteins in the cytoskeleton of oomycetes . This interaction could lead to a disruption of various cellular processes, resulting in inhibited growth of these organisms .
Propiedades
IUPAC Name |
3-chloro-2-(pyridin-1-ium-1-ylmethyl)-5-(trifluoromethyl)pyridine;bromide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClF3N2.BrH/c13-10-6-9(12(14,15)16)7-17-11(10)8-18-4-2-1-3-5-18;/h1-7H,8H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQPJANLKDTVXHG-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl.[Br-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}pyridinium bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[3,5-di(trifluoromethyl)phenyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B3042544.png)

![N-(1,2,2-Trichlorovinyl)-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B3042547.png)
![3-[3,5-di(trifluoromethyl)phenyl]prop-2-ynyl N-(1,2,2-trichlorovinyl)carbamate](/img/structure/B3042548.png)
![N-(1,2,2-Trichlorovinyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3042550.png)
![[(Z)-[(E)-1-amino-3-[3,5-bis(trifluoromethyl)phenyl]prop-2-enylidene]amino] 2,3,3-trichloroprop-2-enoate](/img/structure/B3042551.png)
![O1-(2-chloroacetyl)-3-[3,5-di(trifluoromethyl)phenyl]prop-2-enehydroximamide](/img/structure/B3042552.png)




![3-({[3,5-bis(trifluoromethyl)phenyl]sulphonyl}amino)-N,N,N-trimethylpropan-1-aminium iodide](/img/structure/B3042563.png)
![1-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-N-phenylmethanimine oxide](/img/structure/B3042564.png)